molecular formula C12H14BrNO2 B13575609 Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No.: B13575609
M. Wt: 284.15 g/mol
InChI Key: PALGIEHSDKNKAK-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl ester group at the 3rd position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Esterification: The brominated intermediate is then subjected to esterification with ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine or pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding the corresponding tetrahydroisoquinoline derivative.

    Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to convert the tetrahydroisoquinoline ring into an isoquinoline ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

    Nucleophilic Substitution: Substituted tetrahydroisoquinolines with various functional groups.

    Reduction: De-brominated tetrahydroisoquinoline derivatives.

    Oxidation: Isoquinoline derivatives with additional functional groups.

Scientific Research Applications

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ester group, affecting its solubility and interaction with biological targets.

    1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its acidity and reactivity.

The presence of the bromine atom and the ethyl ester group in this compound makes it unique, providing distinct chemical properties and biological activities compared to its analogs.

Biological Activity

Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (EBTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of EBTHIQ, focusing on its potential applications in medicine and pharmacology.

  • Molecular Formula : C11_{11}H12_{12}BrNO2_2
  • Molecular Weight : 270.12 g/mol
  • IUPAC Name : Ethyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Antimicrobial Activity

EBTHIQ has been investigated for its antimicrobial properties. Studies have shown that compounds within the tetrahydroisoquinoline class exhibit significant activity against various bacterial strains.

Microorganism Activity
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate effectiveness
Fungal strainsGenerally inactive

Research indicates that EBTHIQ can inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of EBTHIQ has been evaluated in several studies. Notably, it shows promising results against various cancer cell lines:

Cell Line IC50 (µM)
HepG-2 (liver cancer)< 25
MCF-7 (breast cancer)26–50
PC-3 (prostate cancer)51–100
HCT-116 (colorectal cancer)51–100

These findings suggest that EBTHIQ may act through mechanisms such as apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) of similar compounds indicates that modifications to the tetrahydroisoquinoline structure can enhance anticancer activity .

The precise mechanism by which EBTHIQ exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets within cells:

  • Enzyme Inhibition : EBTHIQ may inhibit certain enzymes involved in cell proliferation and survival.
  • Receptor Modulation : It could modulate receptor activity related to cancer progression and microbial resistance.

These interactions may lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth .

Case Studies

  • Antimicrobial Study : A study published in Journal of Global Antimicrobial Resistance evaluated the efficacy of EBTHIQ against a panel of bacterial strains. Results showed significant inhibition of Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains .
  • Cancer Cell Line Evaluation : In vitro studies assessed the cytotoxic effects of EBTHIQ on HepG-2 and MCF-7 cell lines. The compound exhibited a dose-dependent response, with lower IC50 values indicating higher potency against liver cancer cells compared to breast cancer cells .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

InChI

InChI=1S/C12H14BrNO2/c1-2-16-12(15)11-6-9-8(7-14-11)4-3-5-10(9)13/h3-5,11,14H,2,6-7H2,1H3

InChI Key

PALGIEHSDKNKAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=C(CN1)C=CC=C2Br

Origin of Product

United States

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